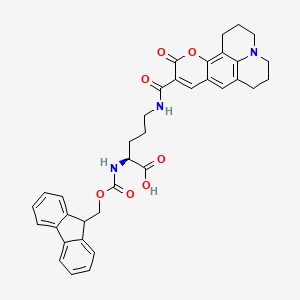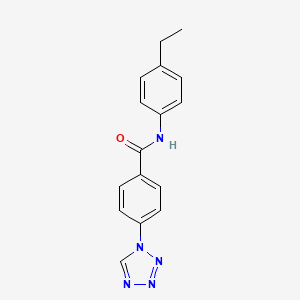![molecular formula C20H22BrN3O3S2 B2648530 N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 892852-73-2](/img/structure/B2648530.png)
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Bromination: The benzothiazole core is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Sulfamoylation: The brominated benzothiazole is reacted with a sulfonamide derivative to introduce the sulfamoyl group.
Amidation: Finally, the compound is subjected to amidation with 4-butylbenzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzothiazole derivatives.
Oxidation: Oxidized forms of the sulfamoyl group.
Reduction: Reduced forms of the sulfamoyl group.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Biology: It can be used as a tool compound to study biological pathways and molecular targets.
Materials Science: Benzothiazole derivatives are known for their optical and electronic properties, making them useful in the development of advanced materials such as organic semiconductors and dyes.
Agriculture: The compound may have potential as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
4-Bromo-1,3-benzothiazole: A brominated derivative with potential for further functionalization.
Sulfamoylbenzamide: A compound with a similar sulfamoyl group, known for its biological activity.
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide is unique due to the combination of the benzothiazole core, bromine substitution, and sulfamoylbenzamide moiety. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.
Propriétés
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2/c1-3-5-13-24(4-2)29(26,27)15-11-9-14(10-12-15)19(25)23-20-22-18-16(21)7-6-8-17(18)28-20/h6-12H,3-5,13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADSMIIZOBHFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)


![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2648458.png)
![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)
![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)
![N-(2,4-difluorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2648462.png)
![2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648465.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2648467.png)

